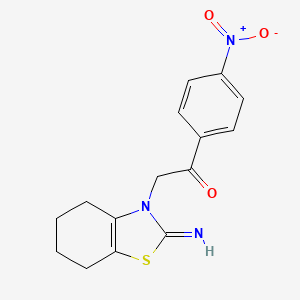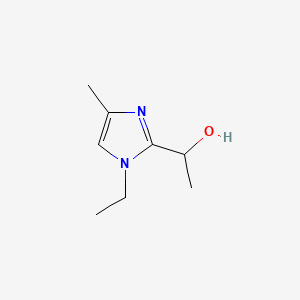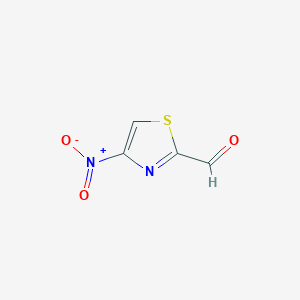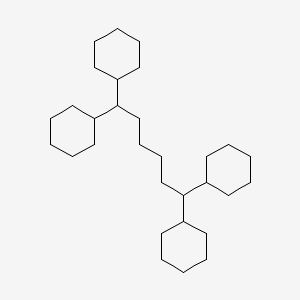
1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a methanesulfonyl group at the first position and a nitro group at the seventh position on the indole ring. These functional groups impart unique chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For this compound, methanesulfonic acid is often used as the catalyst under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols.
Aplicaciones Científicas De Investigación
1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanesulfonyl group can also participate in interactions with proteins and enzymes, modulating their activity .
Comparación Con Compuestos Similares
1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride: This compound has a similar structure but lacks the nitro group, which may result in different chemical and biological properties.
1-Methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde: This compound has an aldehyde group instead of a nitro group, leading to different reactivity and applications.
The unique combination of the methanesulfonyl and nitro groups in this compound imparts distinct properties that make it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H10N2O4S |
|---|---|
Peso molecular |
242.25 g/mol |
Nombre IUPAC |
1-methylsulfonyl-7-nitro-2,3-dihydroindole |
InChI |
InChI=1S/C9H10N2O4S/c1-16(14,15)10-6-5-7-3-2-4-8(9(7)10)11(12)13/h2-4H,5-6H2,1H3 |
Clave InChI |
MJZNXPFRXLJMBV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCC2=C1C(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea](/img/structure/B13932828.png)

![1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13932838.png)


![5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13932853.png)


![Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester](/img/structure/B13932859.png)

![Benzo[f][1,7]naphthyridine, 4,6-dioxide](/img/structure/B13932890.png)



